"Quinol sulfate" refers to different metabolites depending on the biological context. The core data for the two identified compounds is summarized in the table below.
Table 1: Comparative Analysis of this compound Metabolites
| Property | This compound (Hydroquinone Sulfate) [1] | 4-Quinol Sulfate [2] |
|---|---|---|
| IUPAC Name | 4-hydroxyphenyl hydrogen sulfate | [4-hydroxy-3,5-bis(propan-2-yl)phenyl] oxidanesulfonic acid |
| Chemical Formula | C6H6O5S | C12H18O5S |
| Average Mass | 190.176 Da | 274.333 Da |
| Monoisotopic Mass | 189.99359 Da | 274.087494376 Da |
| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 | CC(C)C1=CC(OS(O)(=O)=O)=CC(C(C)C)=C1O |
| InChIKey | FPXPQMOQWJZYBL-UHFFFAOYSA-N | RKAQPQOYAJQIAA-UHFFFAOYSA-N |
| Synonym(s) | Hydroquinone monosulfate | Not Available |
| Structural Notes | Mono-sulfated hydroquinone | Hydroxyphenyl ring disubstituted with isopropyl groups and sulfate |
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of 4-Quinol Sulfate [2]
| Property | Predicted Value / Outcome |
|---|---|
| Water Solubility | 0.321 mg/mL |
| logP | 3.38 |
| logS | -2.9 |
| pKa (Strongest Acidic) | -1.7 |
| Physiological Charge | -1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Polar Surface Area (PSA) | 83.83 Ų |
| Rotatable Bond Count | 4 |
| Bioavailability | Yes |
| Rule of Five | Yes |
| Ghose Filter | Yes |
| Veber's Rule | No |
One key experimental application of a this compound variant is in plant tissue culture. The following Graphviz diagram illustrates the core workflow for using 8-Hydroxy-Quinolinol-Sulfate (8-HQS) to initiate cultures from apple tree material [3].
Workflow for establishing apple tissue culture using 8-HQS to reduce contamination and browning [3].
The methodology can be broken down into the following steps [3]:
The following diagram illustrates the proposed metabolic relationship between the core hydroquinone molecule and its sulfated derivative, a common phase II detoxification reaction.
Proposed conjugation pathway of hydroquinone to form this compound via sulfotransferase.
The table below summarizes the core chemical and structural information for Hydroquinone Sulfate (this compound) available from the search results [1].
| Property | Description |
|---|---|
| IUPAC Name | (4-hydroxyphenyl) sulfate [1] |
| CAS Number | 17438-29-8 [1] |
| Molecular Formula | C₆H₅O₅S⁻ [1] |
| Molecular Weight | 189.17 g/mol [1] |
| Classification | Aryl sulfate; Phenylsulfate; Organosulfonate oxoanion [1] |
| Biological Role | Human and marine xenobiotic metabolite [1] |
| Relationship to AHR | Information on direct AHR activation not available in search results |
The search results indicate that this compound is primarily recognized as a metabolite of hydroquinone, which is a compound that can be formed from the breakdown of benzene [1]. Its classification as a human xenobiotic metabolite suggests its presence indicates exposure to certain environmental chemicals or drugs.
While the specific data you requested is sparse, the broader research context points to several relevant areas for investigation:
This compound, systematically named as 4-hydroxyphenyl hydrogen sulfate, represents a crucial biochemical conjugate in phase II metabolism of xenobiotic compounds. This organosulfur compound plays a pivotal role in detoxification pathways, particularly in the biotransformation of phenolic substances in both human and environmental contexts. The formation of this compound via sulfonation represents a key metabolic pathway that enhances the water solubility of hydrophobic compounds, facilitating their excretion from biological systems. Understanding the chemical behavior, properties, and detection methods for this compound provides fundamental insights for researchers working in drug metabolism, toxicology, and environmental science, particularly when studying the fate of phenolic compounds in biological systems.
The significance of this compound extends beyond its role as a mere metabolic product. As an aryl sulfate ester, it represents a critical interface between biological systems and xenobiotic compounds, with implications for drug development, safety assessment, and environmental monitoring. This technical guide comprehensively examines the chemical properties, biological significance, and analytical methodologies relevant to this compound, providing researchers with essential data and protocols for investigating this important metabolite in various experimental contexts.
This compound possesses well-defined structural features that dictate its chemical behavior and biological interactions:
The molecular structure consists of a phenolic ring with two opposing functional groups: a hydroxyl group at the para position and a hydrogen sulfate group, creating a distinct electronic distribution that influences both its chemical reactivity and biological interactions. This arrangement places the compound in the phenylsulfates class, characterized by sulfuric acid groups conjugated to phenyl moieties [2].
Table: Structural descriptors of this compound
| Descriptor Type | Representation |
|---|---|
| SMILES | O=S(=O)(O)Oc₁ccc(O)cc₁ [1] |
| InChI | InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) [1] |
| InChI Key | FPXPQMOQWJZYBL-UHFFFAOYSA-N [1] |
The structural representation reveals key molecular features, including the presence of hydrogen bond donors (phenolic OH and sulfate OH groups) and hydrogen bond acceptors (sulfate oxygens and phenolic oxygen), which collectively influence solubility, reactivity, and intermolecular interactions. The rotatable bond count of 2 indicates moderate molecular flexibility, primarily around the C-O-S linkage [2].
This compound demonstrates specific physicochemical characteristics that determine its behavior in biological and analytical systems:
Table: Experimental and calculated properties of this compound
| Property | Value | Source/Type |
|---|---|---|
| Average Molecular Mass | 190.176 g/mol [1] | Experimental |
| Monoisotopic Mass | 189.99359 g/mol [1] | Experimental |
| Precise Mass | 189.99400 g/mol [2] | Computational |
| Density | 1.669 g/cm³ [2] | Calculated |
| Polar Surface Area (PSA) | 92.21 Ų [2] | Computational |
| logP | 1.65460 [2] | Computational |
| Hydrogen Bond Donor Count | 2 [2] | Structural |
| Hydrogen Bond Acceptor Count | 5 [2] | Structural |
The relatively high polar surface area (92.21 Ų) indicates significant molecular polarity, which contributes to its aqueous solubility and influences its chromatographic behavior. The computed logP value of approximately 1.65 suggests moderate hydrophobicity, reflecting a balance between the hydrophilic sulfate group and the hydrophobic aromatic ring [2].
This compound exhibits pH-dependent speciation due to the ionizable functional groups. The compound serves as the conjugate acid in the this compound/quinol sulfate(1-) pair, with the sulfate group undergoing deprotonation at physiological pH:
pH-dependent speciation of this compound showing the equilibrium between conjugate acid and base forms.
At physiological pH (7.3-7.4), the major species is the deprotonated conjugate base (this compound(1-)), characterized by the molecular formula C₆H₅O₅S⁻ and a molecular weight of 189.17 g/mol [2]. This deprotonated form predominates in biological systems due to the relatively low pKa of the sulfate group (typically <2 for organosulfates), making this compound an effective charge-bearing metabolite that enhances aqueous solubility and excretion kinetics.
This compound serves important functions in biological systems, particularly in metabolic pathways involving phenolic compounds:
In biochemical pathways, this compound represents a conjugation product where sulfonation increases the hydrophilicity of phenolic compounds, facilitating their elimination through renal or hepatic routes. This sulfonation process is catalyzed by sulfotransferase enzymes, which transfer sulfate groups from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acceptor molecules.
While this compound itself is not directly involved in microbial sulfur oxidation, understanding its structure provides context for broader sulfur metabolism. In acidophilic autotrophic bacteria like Acidithiobacillus spp., various sulfur-oxidizing enzymes participate in oxidizing reduced inorganic sulfur compounds:
These microbial sulfur oxidation pathways highlight the biological importance of sulfur-containing compounds like this compound in broader biogeochemical cycles. The enzymatic mechanisms involved in these pathways share common principles with the metabolic processes that generate and process this compound in eukaryotic systems.
Analytical characterization of this compound employs various separation and detection techniques to identify and quantify this metabolite in complex matrices:
The monoisotopic mass of 189.99359 Da serves as a precise identifier in high-resolution mass spectrometry, while the computed polar surface area of 92.21 Ų informs reverse-phase chromatographic retention behavior [1] [2].
Table: Experimental parameters for this compound analysis
| Analytical Technique | Key Parameters | Utility |
|---|---|---|
| High-Resolution MS | Exact Mass: 189.99359 Da [1] | Accurate identification |
| Ion Mobility MS | CCS: 165.05 Ų ([M-H]⁻) [5] | Isomer separation |
| Chromatography | logP: 1.65 [2] | Retention time prediction |
| Spectroscopy | H-bond donors/acceptors: 2/5 [2] | Solubility optimization |
These parameters enable the development of robust analytical methods for this compound detection in various matrices, from biological fluids to environmental samples. The acid-base properties further inform mobile phase optimization, with the anionic form dominating at physiological and analytical pH conditions.
The study of this compound extends to multiple research domains with practical applications:
For researchers investigating sulfur-containing metabolites, this compound represents a model compound for understanding the behavior of aryl sulfate esters, with implications for drug design, metabolic engineering, and environmental toxicology.
The table below summarizes the key identifiers and structural data for quinol sulfate (hydroquinone sulfate), a specific member of the phenylsulfate class.
| Property | This compound (Hydroquinone Sulfate) [1] [2] | Phenylsulfate Class (General) [3] |
|---|---|---|
| IUPAC Name | 4-hydroxyphenyl hydrogen sulfate [1] | Phenyl hydrogen sulfate (example) |
| CAS Number | 17438-29-8 [1] | 937-34-8 (for phenyl hydrogen sulfate) [3] |
| Molecular Formula | C₆H₆O₅S [2] | C₆H₆O₄S (for phenyl hydrogen sulfate) [3] |
| Molecular Weight | 190.17 g/mol [1] | 174.17 g/mol (for phenyl hydrogen sulfate) [3] |
| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 [2] |
OS(=O)(=O)OC1=CC=CC=C1 (for phenyl hydrogen sulfate) [3] |
| Class Description | An aryl sulfate where one hydroxy group of hydroquinone is substituted by a sulfo group [1]. | Organic compounds containing a sulfuric acid group esterified to a phenyl group [3]. |
| Biological Role | Human and marine xenobiotic metabolite [1]. | Information not specified in results. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation technique for analyzing diverse compounds like phenylsulfates [4]. The core principle is the hydrophobic interaction between the analyte and the stationary phase, leading to separation based on entropy-driven desolvation [4].
The following diagram illustrates the typical workflow for developing an RP-HPLC method, crucial for characterizing compounds such as quinol sulfates.
RP-HPLC method development workflow for reliable analyte separation and quantification.
Key parameters to optimize in RP-HPLC method development include [4]:
A modern and efficient method for synthesizing complex molecules like 3-(sulfonyl)quinol-4-ones (which contain the sulfonyl functional group) is electrochemical synthesis. The following diagram outlines the setup and reaction sequence.
Electrosynthesis setup and domino reaction sequence for 3-(sulfonyl)quinol-4-ones.
Detailed Methodology [6]:
Adherence to Good Laboratory Practice (GLP) is mandatory for generating reliable non-clinical safety and toxicology data submitted to regulatory agencies [7]. The core components of a GLP-compliant study are shown below.
Key elements of GLP ensuring non-clinical study data quality and integrity.
For drug compounding, the FDA enforces restrictions on compounding drugs that are "essentially a copy" of an FDA-approved drug. These restrictions are tied to the drug's status on the FDA's shortage list. For example, as of April 2025, the enforcement discretion period for compounding semaglutide by state-licensed pharmacies has ended following a court decision and the stabilization of the national supply [8].
Hydroquinone sulfate is a significant phase II metabolite that represents a crucial detoxification pathway in human xenobiotic metabolism. This conjugated form of hydroquinone plays important roles in various physiological and pathological processes, ranging from cardiovascular protection to xenobiotic clearance. As an aryl sulfate compound, hydroquinone sulfate is characterized by a phenolic structure where one of the hydroxy groups in hydroquinone (1,4-benzenediol) has been substituted by a sulfo group, significantly altering its solubility, reactivity, and biological activity compared to its parent compound. The conjugate base of quinol sulfate serves as the major species at physiological pH (7.3), making it particularly relevant for in vivo studies [1].
Table 1: Fundamental Chemical Properties of Hydroquinone Sulfate
| Property | Specification |
|---|---|
| CAS Number | 17438-29-8 |
| IUPAC Name | (4-hydroxyphenyl) sulfate |
| Molecular Formula | C₆H₅O₅S⁻ |
| Molecular Weight | 189.17 g/mol (anion), 190.174 g/mol (acid) |
| Chemical Structure | Hydroquinone with one hydroxy group substituted by a sulfo group |
| Classification | Organosulfonate oxoanion, aryl sulfate, phenylsulfates |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Topological Polar Surface Area | 92.2 Ų |
From a biochemical perspective, hydroquinone sulfate belongs to the class of organic compounds known as phenylsulfates, which are characterized by a sulfuric acid group conjugated to a phenyl group. It is classified as a secondary metabolite that may serve roles in defense or signaling molecules, or may arise from incomplete metabolism of other secondary metabolites [1]. The compound has been identified as both a human xenobiotic metabolite and a marine xenobiotic metabolite, reflecting its significance in metabolic pathways across biological systems [1]. Recent research has expanded our understanding of hydroquinone sulfate beyond merely a detoxification product to a compound with potential modulatory functions in human physiology and disease states.
Human exposure to hydroquinone, the precursor to hydroquinone sulfate, occurs through multiple pathways. Dietary sources represent a significant exposure route, with hydroquinone naturally present in various food products. Occupational exposures occur in industrial settings where hydroquinone is used as a corrosion inhibitor, in polystyrene manufacturing, rubber production, and as a fixative in the graphics industry [2] [3]. Although previously used as a skin-lightening agent in cosmetic products, hydroquinone has been banned for cosmetic use in many regions since January 2001 due to concerns about adverse effects including leukoderma-en-confetti, occupational vitiligo, exogenous ochronosis, and potential carcinogenic risk [2].
The formation of hydroquinone sulfate represents a critical phase II detoxification pathway in the metabolism of hydroquinone and related compounds. This sulfation pathway is particularly important as hydroquinone itself is a major metabolite of benzene, a well-known hematotoxic and carcinogenic agent associated with malignancy in occupational environments [3]. The conversion to the sulfate conjugate significantly enhances the water solubility of the compound, facilitating its excretion through renal pathways. This metabolic transformation is part of the broader human phase II clearance process for xenobiotics, which includes sulfation, glucuronidation, and amino acid conjugation to increase hydrophilicity for efficient elimination [4].
Recent research employing Mendelian randomization approaches has revealed a significant protective association between hydroquinone sulfate and hypercholesterolemia, a critical contributor to cardiovascular disease. A 2024 study analyzing 486 serum metabolites identified hydroquinone sulfate as demonstrating protective effects against hypercholesterolemia with an odds ratio of 0.641 (95% CI: 0.423–0.971; P_FDR = 0.042) [5]. This suggests that individuals with genetically predicted higher levels of hydroquinone sulfate have a reduced risk of developing hypercholesterolemia, positioning this metabolite as a potential modifiable risk factor or therapeutic target for cardiovascular disease prevention.
Table 2: Biological Functions and Clinical Significance of Hydroquinone Sulfate
| Aspect | Details | Clinical/Biological Significance |
|---|---|---|
| Primary Biological Role | Human xenobiotic metabolite | Facilitates clearance of hydrophobic compounds |
| Metabolic Pathway | Phase II conjugation (sulfation) | Enhances water solubility and renal excretion |
| Cardiovascular Impact | Protective association with hypercholesterolemia | OR: 0.641 (95% CI: 0.423–0.971); P_FDR = 0.042 |
| Toxicological Significance | Detoxification pathway for hydroquinone | Reduces toxicity of parent compound hydroquinone |
| Analytical Detection | Identified in plasma and urine | Part of core "sulfatome" - 41 metabolites common to plasma and urine |
Proper sample preparation is critical for accurate analysis of hydroquinone sulfate in biological matrices. For plasma and urine samples, protein precipitation using methanol is recommended. A standardized protocol involves adding an internal standard (10 μl of 13C9-tyrosine at 10 μg ml⁻¹) to each plasma or urine sample aliquot (50 μl) for normalization [4]. Subsequently, LC-MS grade methanol (240 μl) is added, followed by vortexing and cooling to -20°C for 1 hour. The mixture is then centrifuged (5 min, 18,620 g, 4°C), with the supernatant isolated and solvents removed under reduced pressure. The residue is re-dissolved in a solution of acetonitrile in water (50 μl, 5% MeCN/H₂O) and transferred to LC-MS vials prior to analysis [4]. For urine samples, osmolality normalization should be applied to correct for variance in fluid intake and urine solute concentrations, using a micro-sample osmometer to measure osmolality [6].
The analysis of hydroquinone sulfate employs sophisticated separation and detection technologies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents the gold standard for sensitive and specific detection. For targeted analysis, a Waters ACQUITY UPLC system coupled with a Thermo Scientific Q-Exactive high resolution/accurate mass spectrometer interfaced with a heated electrospray ionization (HESI-II) source and Orbitrap mass analyzer operated at 35,000 mass resolution provides excellent sensitivity and specificity [6].
For hydroquinone sulfate specifically, capillary zone electrophoresis methods have been successfully developed and validated for direct determination in human urine after oral intake of bearberry leaf extract. These methods were validated according to the criteria for validation of pharmaceutical bioanalytical methods as drafted by the US Department of Health and Human Services (1998), demonstrating little sample preparation necessity and suitability for urine analysis with large sample numbers in pharmaceutical bioavailability, bioequivalence, and pharmacokinetic studies [7].
Comprehensive validation of analytical methods for hydroquinone sulfate quantification is essential for generating reliable data. The validated capillary electrophoresis methods for direct determination of hydroquinone conjugates in human urine demonstrate the rigorous approach required for pharmaceutical bioanalytical methods [7]. For mass spectrometry-based approaches, quality control standards (known metabolites at fixed concentrations) should be injected throughout the analytical run to guarantee injection and chromatographic consistency [6]. Metabolite identification should follow confidence levels, with level 1 requiring a synthetic standard for UPLC-MS/MS co-injection experiments, level 2 matching mass spectrometric fragmentation patterns with databases, level 3 identifying a potential metabolite structure containing a sulfate ester, and level 4 confirming solely the presence of a sulfate ester [4].
Figure 1: Metabolic Pathway of Hydroquinone Sulfate Formation and Biological Significance
The identification of hydroquinone sulfate as a potential protective factor against hypercholesterolemia through Mendelian randomization analysis opens promising avenues for therapeutic development [5]. This approach leverages genetic variants as instrumental variables to strengthen causal inference between metabolites and disease outcomes, minimizing confounding and reverse causation limitations inherent in observational studies. The odds ratio of 0.641 for hypercholesterolemia associated with hydroquinone sulfate suggests a substantial protective effect that warrants further investigation into the underlying mechanisms.
Future research should focus on elucidating the precise molecular mechanisms through which hydroquinone sulfate influences cholesterol metabolism and cardiovascular risk. Potential pathways include modulation of cholesterol synthesis, effects on LDL receptor expression, influence on bile acid metabolism, or impacts on gut microbiome composition that indirectly affect lipid homeostasis. Additionally, investigation into factors that naturally boost hydroquinone sulfate levels, whether through dietary interventions, modulation of sulfation capacity, or other means, could yield practical approaches to cardiovascular risk reduction.
From a toxicological perspective, understanding the balance between the detoxification function of hydroquinone sulfation and potential biological activities of the metabolite remains important. While sulfation generally reduces the reactivity and toxicity of parent compounds, some sulfate conjugates can exhibit biological activities or even undergo metabolic activation to reactive intermediates under certain conditions.
Hydroquinone sulfate represents a compelling example of how metabolite research can bridge understanding between environmental exposures, endogenous metabolism, and disease pathogenesis. Once considered primarily as a detoxification product of hydroquinone, this sulfate conjugate now emerges as a potential modulator of cardiovascular risk with implications for preventive strategies. The continuing investigation of hydroquinone sulfate, particularly through advanced metabolomic approaches and genetic epidemiology, promises to deepen our understanding of its biological roles and therapeutic potential while highlighting the importance of the broader "sulfatome" in human health and disease.
The table below consolidates key information on quinol sulfate's identity and its defined biological function.
| Property | Description |
|---|---|
| IUPAC Name | (4-hydroxyphenyl) sulfate [1] |
| Chemical Formula | C₆H₆O₅S [2] [1] |
| Average Mass | 190.174 g/mol [1] |
| Monoisotopic Mass | 189.99359 g/mol [2] |
| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 [2] |
| Biological Role | Human xenobiotic metabolite; Marine xenobiotic metabolite [3] [1] |
| Parent Compound | Hydroquinone (quinol) [1] |
This compound is an aryl sulfate, specifically a hydroquinone molecule where one of the hydroxyl groups has been sulfated [1]. This conjugation reaction is a classic phase II metabolic pathway, increasing the water solubility of the parent compound (hydroquinone) to facilitate its excretion from the body [4].
Identifying and measuring this compound in biological samples requires advanced analytical techniques. The general workflow involves sample preparation followed by separation and detection, typically using mass spectrometry (MS).
The following diagram illustrates the primary methodological approaches for analyzing such metabolites in biological samples:
Here are detailed methodologies for the key techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent technique for pharmaceutical and metabolite analysis [5] [6].
Mass Spectrometry Imaging (MSI): This technique allows for the spatial localization of metabolites like this compound directly in tissue sections without extensive preparation, preserving morphological context [5].
This compound should be understood within the broader context of quinoline metabolism. The quinoline motif is a privileged structure in medicinal chemistry, found in many drugs like primaquine and quinine [7]. These drugs undergo extensive metabolism, often involving pathways similar to those that produce this compound.
For instance, studies on the anti-malarial drug primaquine have identified over thirty metabolites, formed through pathways including direct glucuronide/carbamate conjugation, cytochrome P450-mediated hydroxylations on the quinoline ring, and oxidative deamination [6]. This highlights the complex metabolic fate of quinoline-containing compounds in humans.
Quinine Sulfate is a cinchona alkaloid prescribed exclusively for the treatment of uncomplicated Plasmodium falciparum malaria [1]. Its package insert does not indicate any use for dermatological applications like skin whitening, and its use is associated with serious risks, including hematologic reactions and QT prolongation [1]. The side effect profile of "cinchonism" (headache, tinnitus, nausea, blurred vision) further makes it unsuitable for cosmetic use [1].
The term "Quinol" is a known synonym for Hydroquinone (benzene-1,4-diol), which is a primary and effective topical agent for treating hyperpigmentation [2] [3]. Therefore, the following protocols and data focus on Hydroquinone, the scientifically validated compound for skin depigmentation.
Hydroquinone functions as a skin-lightening agent through multiple mechanisms. It primarily inhibits the enzyme tyrosinase, which is the rate-limiting enzyme in the melanin synthesis pathway, thereby preventing the conversion of L-tyrosine to melanin [4]. Additionally, it is cytotoxic to melanocytes and causes degradation of melanosomes [2].
The core signaling pathways regulating melanogenesis are summarized in the diagram below, illustrating where Hydroquinone and other agents intervene.
The table below summarizes key data on active ingredients used in skin-lightening formulations, including their typical concentrations and associated risks.
Table 1: Active Ingredients in Skin-Lightening Formulations
| Ingredient | Typical Concentration | Mechanism of Action | Key Risks and Considerations |
|---|---|---|---|
| Hydroquinone | 2–4% [2] | Tyrosinase inhibition; melanocyte cytotoxicity [2] | Exogenous ochronosis, fish odor (trimethylaminuria), potential carcinogen; use limited to <6 months [2] [3] |
| Kojic Acid | 1–4% [2] | Tyrosinase inhibitor [4] | Contact irritant or allergic dermatitis [2] |
| Topical Corticosteroids (e.g., Betamethasone, Clobetasol) | Varies (potent steroids are prescription-only) [2] | Skin blanching (vasoconstriction); reduced melanocyte activity [2] | Skin thinning, steroid rosacea, folliculitis, hypopituitarism with large-area use [2] |
| Cysteamine Cream | Not specified | Not specified in results | Temporary burning, redness, dryness, and irritation [2] |
| Arbutin | 1% [2] | Tyrosinase inhibitor (glycosylated hydroquinone) [2] [4] | Considered a more stable and milder alternative to hydroquinone [2] |
| Mercury | Illegal (often >1000 ppm in illegal products) [5] | Inactivates melanin-producing enzyme [2] | Highly toxic: skin/nail darkening, neurologic and kidney damage, acrodynia [2] [5] |
Table 2: Analytical Detection of Banned Substances in Illegal Products (FDA Data) [5]
| Product Name | Year Tested | Country of Origin | Mercury Content (ppm) | Hydroquinone Content |
|---|---|---|---|---|
| Aneeza Gold Beauty Face Cream | 2022 | Pakistan | 12,400 | - |
| HIYADY Glutatione Cream White & Bright | 2022 | - | 15,900 | - |
| Face Fresh Beauty Cream | 2019 | - | 18,500 | - |
| Goree Beauty Cream | 2019 | - | 17,200 | - |
| Light & Natural CAROTONE Black Spot Corrector | 2022 | Côte d'Ivoire | - | 4.4% |
| B.B. Clear Dark Spot Remover Cream | 2022 | Togo | - | 4.4% |
| Regulatory Limits | <1 ppm [5] | Not GRASE for OTC (US) [3] |
This protocol is used to screen and evaluate the efficacy of potential skin-lightening agents like hydroquinone and kojic acid [4].
This method describes a modern approach for the simultaneous quantification of multiple skin-whitening agents in cosmetic products using UV-Vis spectroscopy and chemometrics [6].
The use of hydroquinone is strictly regulated. In the United States, the FDA has banned it from over-the-counter (OTC) formulations due to an inability to rule out potential carcinogenic risk [3]. It is considered a prescription-only ingredient in the European Union [3]. A major safety concern is exogenous ochronosis, an irreversible blue-black discoloration of the skin, particularly with prolonged use or high concentrations [2] [3].
Furthermore, the global market is flooded with illegal skin-lightening products containing extremely high levels of mercury or hydroquinone, as shown in Table 2. These products pose severe public health risks, including permanent neurological and kidney damage from mercury poisoning [2] [5]. Researchers and clinicians must be aware of these risks and advocate for the use of safe, well-regulated alternatives under professional supervision.
While Quinine Sulfate has no role in dermatological lightening, Hydroquinone remains a potent, though highly regulated, depigmenting agent. Future research and development should focus on safer alternatives, such as botanicals (e.g., arbutin, licorice extract) and other synthetic agents (e.g., kojic acid, cysteamine), which inhibit melanogenesis through tyrosinase inhibition with potentially lower risk profiles [2] [4]. Rigorous analytical protocols are essential for ensuring the safety and efficacy of both existing and novel cosmetic formulations.
| Treatment Category | Agent / Modality | Mechanism of Action | Key Efficacy & Safety Notes |
|---|---|---|---|
| Topical Depigmenting Agents | Hydroquinone (HQ) | Inhibits tyrosinase, degrades melanosomes [1] | Gold standard; risk of irritant dermatitis, exogenous ochronosis with long-term use; FDA-ban on OTC products [1] [2] [3]. |
| Triple Combination Cream (TCC) | HQ + Retinoid + Corticosteroid; synergistic effect inhibits melanin synthesis, enhances penetration, reduces irritation [1] [3] | Considered one of the most effective topical treatments; use in 8-week cycles with maintenance to minimize side effects [1] [4]. | |
| Tranexamic Acid (Topical) | Reduces vascular and inflammatory pathways in melanin production; inhibits plasminogen/plasmin pathway [3] [5] | Promising novel agent; ideal for maintenance therapy; lower risk of severe side effects compared to HQ [5]. | |
| Retinoids (Tretinoin, Adapalene) | Accelerates epidermal turnover, decreases melanosome transfer, enhances penetration of other agents [1] [3] | Tretinoin requires 24+ weeks for effect; adapalene offers comparable efficacy with less irritation [1] [3]. | |
| Systemic Treatments | Oral Tranexamic Acid (oTA) | Systemic anti-fibrinolytic; likely targets vascular component and mast cells in dermis [1] [4] | Effective for moderate-severe melasma; risk of menstrual irregularities, potential deep venous thrombosis; requires medical supervision [1] [3] [5]. |
| Energy-Based Devices | Q-Switched Nd:YAG Laser | Targets pigment particles selectively via photomechanical effect [1] [4] | Ranked high in efficacy; safety profile suitable for darker skin types; risk of post-inflammatory hyperpigmentation (PIH) and recurrence [1] [4]. |
| Ablative Fractional Laser (AFL) | Creates microscopic treatment zones for tissue remodeling and pigment removal [4] | High efficacy but carries risk of adverse effects like erythema, burning, and PIH [4]. |
Melasma is a complex, multifactorial disorder. Key pathways and recent research highlights include:
The diagram below illustrates the interconnected pathogenesis of melasma and the corresponding targets of various treatments.
A 2021 network meta-analysis of 59 Randomized Controlled Trials provides a quantitative hierarchy of common melasma treatments, ranking them by efficacy (change in Melasma Area and Severity Index, MASI) and reported side effects [4].
Table: Efficacy and Safety Ranking of Melasma Treatments (vs. Placebo) [4]
| Treatment | Standardized Mean Difference (SMD) in MASI | Side Effect Incidence |
|---|---|---|
| Q-switched Nd:YAG Laser (QSND) | -2.31 | 21.5% |
| Intense Pulsed Light (IPL) | -1.85 | Data not pooled |
| Ablative Fractional Laser (AFL) | -1.78 | 20.0% |
| Triple Combination Cream (TCC) | -1.66 | 25.7% |
| Oral Tranexamic Acid (oTA) | -1.23 | 17.6% |
| Chemical Peels | -1.21 | 38.0% |
| Topical Tranexamic Acid (tTA) | -1.05 | 36.75% |
| Hydroquinone (HQ) Monotherapy | -0.97 | 18.2% |
Note: A more negative SMD indicates greater efficacy. Side effect incidence is the percentage of participants reporting adverse events within the studies analyzed [4].
For researchers aiming to evaluate new compounds, here are detailed methodologies for key assays cited in the literature.
This protocol outlines steps to test a compound's ability to inhibit melanin synthesis in melanocyte cultures [2] [7].
Animal models help evaluate a compound's depigmenting effect and systemic safety in a whole organism [8].
The search for the ideal melasma treatment continues. Future research should focus on:
The table below summarizes a representative formula for a quinol-based stock solution and accelerator, adapted from historical photographic literature [1].
| Component | Function | Quantity in Stock Solution A (Quinol Solution) | Quantity in Stock Solution B (Accelerator) |
|---|---|---|---|
| Quinol (Hydroquinone) | Reducing agent (developer) | 150 grains [1] | - |
| Sodium Sulfite | Preservative (antioxidant) | 150 grains [1] | - |
| Sulfurous Acid | Additional preservative | 15 minims [1] | - |
| Sodium Carbonate | Alkaline accelerator | - | 1,300 grains [1] |
| Potassium Hydrate | Strong alkaline accelerator | - | 150 grains [1] |
| Distilled Water | Solvent | To make 10 ounces [1] | To make 10 ounces [1] |
Procedure:
The following workflow diagram illustrates the preparation and development process.
Quinol requires careful handling due to its potential health effects.
The U.S. Food and Drug Administration (FDA) has banned hydroquinone in over-the-counter preparations due to safety concerns, including the inability to rule out its potential as a carcinogen based on animal studies [4] [5]. Its use in skin-lightening products is prescription-only in the European Union and other regions [4] [5]. This has encouraged the search for alternative agents in cosmetic applications [4] [5].
Quinine sulfate is a cinchona alkaloid with established roles in antimicrobial therapy and emerging potential in experimental oncology. The following sections detail its protocols and data.
Quinine sulfate is a primary treatment for uncomplicated Plasmodium falciparum malaria, especially in regions with chloroquine resistance [1]. It is often used in combination with a second agent to improve efficacy and prevent the development of resistance [2].
Protocol: Treatment of Uncomplicated P. falciparum Malaria
Data on Antimalarial Dosage | Patient Group | Dosage Regimen | Duration | Notes & References | | :--- | :--- | :--- | :--- | | Adults (≥16 years) | 648 mg every 8 hours | 7 days | Take with food [1] | | Pediatric Patients | 10 mg/kg three times a day | 3–7 days | Dose should not exceed adult dose [2] | | Severe Chronic Renal | 648 mg load, then 324 mg every 12 hours | 7 days | For patients not on dialysis [1] | | Pregnant Women | 648 mg every 8 hours | 7 days | Recommended with clindamycin [2] |
Beyond malaria, research indicates quinine sulfate may have chemopreventive properties. One study demonstrated its potential to suppress skin cancer development in a mouse model [3].
Protocol: Topical Application in a Mouse Skin Carcinogenesis Model
Data on Chemopreventive Efficacy The table below summarizes key findings from the mouse model study, showing quinine sulfate's dose-dependent inhibitory effects on tumor development [3].
| Study Group | Tumor Incidence | Cumulative Number of Tumors | Tumor Yield (Tumors/Mouse) | Tumor Burden (Tumors/Tumor-Bearing Mouse) |
|---|---|---|---|---|
| Carcinogen Control (DMBA+Croton Oil) | 100% | 25 | 4.17 | 4.17 |
| High Dose QS (334 mg/100g) | 66.7% | 8 | 1.33 | 2.00 |
| Low Dose QS (167 mg/100g) | 83.3% | 15 | 2.50 | 3.00 |
In a laboratory setting, quinine sulfate serves as a standard fluorescent probe due to its well-characterized fluorescence properties [2].
φₓ = φ_st × (mₓ / m_st) × (ηₓ² / η_st²)
Where φ is QY, m is the slope from the plot of fluorescence intensity vs. absorbance, and η is the refractive index of the solvent [2].It is important to clarify that quinine sulfate is not recognized as a chemical reducing agent. A reducing agent is a substance that donates electrons in a redox reaction [4]. The search results confirm quinine sulfate's roles are pharmacological and analytical, not reductive.
The term "quinol" may refer to a different chemical structure (a reduced form of quinone). Some quinone formulations, like anthraquinone, can act as biocides against sulfate-reducing bacteria by inhibiting their respiration [5]. This might be the source of confusion, but these are distinct from quinine sulfate.
The diagram below illustrates the key experimental workflow for investigating the chemopreventive properties of quinine sulfate, as described in the protocol.
Methyl methacrylate (MMA) is a widely used monomer, particularly known for producing poly(methyl methacrylate) (PMMA) or acrylic glass. A significant challenge in its use, especially in medical applications like patch testing for allergies, is its inherent volatility and instability [1] [2].
Key Evidence of Instability: A study analyzing commercial patch test allergen preparations found that MMA concentrations were significantly lower than the labeled amount [1]. Key findings are summarized in the table below.
| Material Analyzed | Labeled Concentration | Findings | Primary Suspected Cause |
|---|---|---|---|
| Methyl Methacrylate (in petrolatum) | 2% | ≤ 56% of labeled concentration; even lower at syringe tip [1] | Volatility [1] |
| Glutaraldehyde (in petrolatum) | 1% in pet. | 27% to 45% of labeled concentration [1] | Instability [1] |
| Formaldehyde | Not Specified | Loss occurred with storage [1] | Instability [1] |
This instability can lead to false-negative test results in allergen preparations, underscoring the critical need for effective stabilization methods [1].
Since no direct information on Quinol sulfate is available, the following is a generalized protocol to experimentally evaluate its potential as a stabilizer for MMA. The core idea is to use accelerated aging studies to simulate long-term storage.
The following diagram illustrates this experimental workflow:
Diagram 1: Experimental workflow for testing MMA stabilizers.
Organize the quantitative results from the GC analysis into tables for clear comparison. The table structure below can serve as a template.
Table 2: Example template for recording MMA stability data under different conditions.
| Stabilizer & Concentration | Storage Condition | Initial MMA Conc. (%) | MMA Conc. at 2 Weeks (%) | MMA Conc. at 4 Weeks (%) | % MMA Retained (4 Weeks) |
|---|---|---|---|---|---|
| None (Control) | 40°C | 100 | [Data] | [Data] | [Data] |
| This compound 0.01% | 40°C | 100 | [Data] | [Data] | [Data] |
| This compound 0.05% | 40°C | 100 | [Data] | [Data] | [Data] |
| This compound 0.1% | 40°C | 100 | [Data] | [Data] | [Data] |
| None (Control) | 4°C | 100 | [Data] | [Data] | [Data] |
When working with MMA, strict safety protocols are necessary due to its hazardous properties [2] [3] [4].
The instability of Methyl Methacrylate in formulations is a documented problem that can compromise product efficacy and reliability [1]. While the potential of this compound as a stabilizer is a plausible hypothesis, its effectiveness requires empirical validation through the systematic experimental approach outlined above.
Successful results would pave the way for further research, including:
Based on the established pathogenesis of acne scarring, the following pathways represent key therapeutic targets. Investigation of Quinol sulfate should focus on its potential to modulate these processes.
The diagram below outlines the core pathways involved in acne scar formation and the proposed points of investigation for a new compound [1].
To evaluate the potential of this compound, a multi-faceted experimental approach is recommended, moving from in vitro studies to validated in vivo models.
The following diagram summarizes the staged, multi-model approach recommended for the comprehensive evaluation of this compound.
While data for this compound does not exist, the table below summarizes efficacy data for established and emerging therapies from recent literature. These benchmarks can be used for comparative analysis in future studies.
Table 1: Efficacy Benchmarks for Established Acne Scar Therapies (2020-2025)
| Therapy Modality | Key Metric | Reported Outcome (Range) | Number of Studies (Sample) | Reference / Context |
|---|---|---|---|---|
| Microneedling (MN) Monotherapy | "Moderate to marked" improvement | Consistent improvement in scar depth & texture | 12 studies | [2] |
| MN + Platelet-Rich Plasma (PRP) | Enhanced efficacy vs. MN alone | Faster healing; higher patient satisfaction | 9 studies | [2] |
| Fractional CO₂ Laser | "Remarkable results" in atrophic scars | High efficacy; considered a gold standard | (n=104) | [3] |
| Fractional Radiofrequency Microneedling (FRMN) | Statistically significant improvement | Effective for moderate-to-severe scarring | (n=23) | [3] |
| Poly-L-lactic acid (PLLA) + FRMN | Significantly improved scores vs. FRMN alone | Higher patient satisfaction (p=0.009) | (n=45) | [3] |
| Microneedling + Subcision | "Promising and satisfactory results" | Outperformed CO₂ laser + subcision at 1 month | (n=30) | [3] |
The absence of data for this compound presents a significant opportunity for original research. The proposed framework aligns with current trends in dermatological drug development, which emphasize:
1. Introduction Hydroxychloroquine Sulfate (HCQ) is a pharmaceutical compound for which a well-documented stability-indicating HPLC method exists [1]. This protocol adapts that validated method, which was developed using a Quality by Design (QbD) approach and is suitable for separating and quantifying the main drug substance and its related impurities. The core principles of method development, including sample preparation, column selection, and mobile phase optimization, are universally applicable and form the basis of this proposed protocol for quinol sulfate [2].
2. Method Development and Strategy A robust HPLC method requires systematic development. The following workflow outlines the key stages, from initial scouting to final validation. This process helps in identifying the best conditions for separating this compound from its potential impurities.
Diagram 1: HPLC Method Development Workflow. The process involves four key steps: scouting initial conditions, optimizing for performance, testing robustness, and formal validation [2].
3. Experimental Protocol
3.1. Chromatographic Conditions The following conditions are adapted from the HCQ method and provide a starting point for this compound analysis [1].
| Parameter | Specification |
|---|---|
| Column | X-terra Phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.3 M Potassium Dihydrogen Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile : Buffer (70:30, v/v) |
| Gradient Program | Time (min) / %B: 0/10, 10/40, 15/60, 18/10, 25/10 |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
3.2. Preparation of Solutions
4. Data Analysis and Interpretation After a successful HPLC run, the resulting chromatogram must be processed to identify and quantify the analytes of interest.
Diagram 2: HPLC Data Analysis Workflow. Key steps include preprocessing the raw data, identifying and integrating peaks, performing quantitative calculations, and final interpretation [3].
4.1. Preprocessing and Integration
4.2. Quantitative Analysis Quantification is typically performed using an external standard calibration curve [3] [4].
| Solution Type | Preparation | Purpose |
|---|---|---|
| Stock Solution | High concentration of pure this compound in diluent. | Primary reference |
| Working Standards | Serial dilutions of stock solution (e.g., 50-150% of target). | To construct calibration curve |
| Quality Control (QC) | Independent solutions at low, mid, and high concentrations. | To validate the calibration curve |
5. Regulatory Considerations & Conclusion For methods intended for regulatory submission, a comprehensive validation is required. The table below summarizes the key validation parameters and their typical acceptance criteria, based on the HCQ study [1].
| Validation Parameter | Recommended Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (R²) > 0.999 |
| Precision | % RSD for peak areas < 2.0 |
| Accuracy (Recovery) | Mean recovery of 98-102% |
| Specificity | No interference from blank or impurities; Peak purity angle < purity threshold |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
This protocol provides a detailed and structured foundation for developing and executing an HPLC method for this compound. The conditions and steps outlined, adapted from a peer-reviewed method for a similar compound, offer a scientifically sound starting point. You should verify and optimize these parameters using your specific instrumentation and samples.
Understanding the basic chemical properties of your target analyte is the first step in method development. The key data for this compound (also known as hydroquinone sulfate) is summarized in the table below.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroxyphenyl hydrogen sulfate [1] | |
| Synonyms | Hydroquinone sulfate, Quinol monosulfate, 1,4-Benzenediol mono(hydrogen sulfate) [1] [2] | |
| CAS Number | 17438-29-8 [2] | |
| Molecular Formula | C₆H₆O₅S [1] | |
| Average Mass | 190.176 g/mol [1] | |
| Monoisotopic Mass | 189.99359 g/mol [1] | |
| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 [1] | |
| Classification | Aryl sulfate, Phenol, Xenobiotic metabolite [2] |
While direct methodology for this compound is unavailable in the search results, the following workflow and protocol outline a logical approach for developing and validating an analytical method for this compound, drawing from standard practices in liquid chromatography.
The diagram below illustrates the key stages of this process:
This section expands on the workflow with specific technical considerations for each step.
Proper sample preparation is critical for isolating the analyte and reducing matrix interference.
Liquid Chromatography is the most suitable technique. The search results indicate that Reverse-Phase HPLC is commonly used for similar compounds like quinoline derivatives [4] [5].
Mass Spectrometry (MS) offers high sensitivity and selectivity.
Once a method is developed, it must be validated according to regulatory guidelines (e.g., ICH, FDA). Key parameters to assess include:
While a specific, citable protocol for determining this compound is not available in the current search results, the chemical properties and generalized framework provided here can serve as a solid foundation for your work.
While a direct protocol is not available, you can develop a robust method by systematically optimizing key parameters. The table below outlines the core components and considerations for a reversed-phase HPLC method with UV detection, which is a common starting point for analyzing ionic organic compounds like quinol sulfate [1] [2].
| Component | Initial Considerations & Options | Purpose & Optimization Goals |
|---|---|---|
| Sample Preparation | Dilution in mobile phase or weaker solvent; filtration (0.45 µm or 0.22 µm membrane) [2] [3]. | Ensure sample is compatible with column; prevent column clogging & matrix effects [2]. |
| HPLC Column | Chemistry: C18 (standard), phenyl, or polar-embedded groups [1]. Dimensions: Standard: 4.6 x 150 mm, 5 µm; UHPLC: 2.1 x 50-100 mm, sub-2 µm [1]. | Achieve optimal separation (resolution); C18 is a common start, but other chemistries may improve shape selectivity for aromatic structures [1]. | | Mobile Phase | Aqueous Phase: Water with 0.1% formic acid or 10-20 mM ammonium acetate/format [1]. Organic Phase: Acetonitrile or Methanol [1]. | Control retention & peak shape; pH & buffer conc. critical for ionizable analytes; volatile buffers are MS-compatible [1] [2]. | | Elution Mode | Isocratic: Simple mixture. Gradient: Complex mixture (e.g., parent drug & impurities) [1]. | Achieve separation in minimal time; gradient elution common for method robustness [1]. | | Detection | UV/Vis Detector: Wavelength selection based on analyte's chromophore [4]. | Primary detection for quantitation; wavelength must be determined from standard or literature. | | Alternative Detectors | Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) [4]. | "Universal" detectors for analytes with weak chromophores; respond based on analyte mass [4]. |
Given the lack of a direct method, here are practical steps to find the detailed information you need:
The following diagram illustrates a logical workflow for developing an analytical method from scratch, integrating the steps of sample preparation, separation, and detection.
The table below summarizes the key chemical identity and quantitative data relevant for the storage and handling of quinol sulfate.
| Property | Specification |
|---|---|
| CAS Number | 17438-29-8 [1] [2] [3] |
| Molecular Formula | C₆H₆O₅S [1] [2] [3] |
| Molecular Weight | 190.17 g/mol [2] [4] |
| Density | 1.669 ± 0.06 g/cm³ (Predicted) [2] [3] [5] |
| pKa | -3.67 ± 0.18 (Predicted) [2] |
| Storage Temperature | Not explicitly stated for the pure chemical. See stability note below. |
While direct storage conditions for This compound are not fully detailed in the search results, a highly relevant stability study on a closely related compound provides a strong model for appropriate handling.
For comprehensive quality control, you can adapt the following experimental protocol, which is modeled on the methodology used in the quinine sulphate stability study [6]. This workflow outlines the key parameters to test when determining the stability of a formulation or compound under various storage conditions.
The diagram below illustrates the key stages and assessment parameters for conducting stability studies:
Storage Conditions and Time Points
Physicochemical Parameter Tests
Chemical Integrity Tests
Data Analysis
Please note that the quantitative storage data and detailed protocols above are adapted from a study on quinine sulphate formulated into suppositories [6]. While this provides an excellent model, the ideal storage conditions for pure this compound powder may differ.
The table below consolidates the key identifiers and available physical data for quinol sulfate (CAS# 17438-29-8).
| Property | Value / Description |
|---|---|
| CAS Number | 17438-29-8 [1] [2] |
| Molecular Formula | C6H6O5S [1] [2] |
| Molecular Weight | 190.17 g/mol [2], 190.17400 g/mol [1] |
| Synonyms | Hydrochinonmonoschwefelsaeure; (4-Hydroxy-phenyl)-hydrogensulfate; sulfuric acid mono-(4-hydroxy-phenyl ester) [1] |
| Density | 1.669±0.06 g/cm³ (Predicted) [2] |
| pKa | -3.67±0.18 (Predicted) [2] |
| Melting Point | Not Available (N/A) [1] [2] |
| Boiling Point | Not Available (N/A) [1] |
Issue: The melting point for this compound is not listed in standard chemical databases.
Explanation & Solutions:
Q: The melting point for this compound (CAS 17438-29-8) is listed as "N/A" in our databases. What value should I use for my experiment?
A: Standard commercial and scientific databases do not contain a recorded melting point for this compound [1] [2]. We recommend the following course of action:
This table summarizes the basic identifying information and physicochemical properties for quinol sulfate as found in chemical databases [1].
| Property | Specification |
|---|---|
| Common Name | This compound |
| CAS Number | 17438-29-8 |
| Molecular Formula | C₆H₆O₅S |
| Molecular Weight | 190.174 g/mol |
| Other Synonyms | Hydrochinonmonoschwefelsaeure; (4-Hydroxy-phenyl)-hydrogensulfate; O-Sulfo-hydrochinon; 4-Oxy-phenylschwefelsaeure [1] |
| HS Code | 2907299090 (Customs code for polyphenols; phenol-alcohols) [1] |
While specific protocols for this compound were not located, the following method for quantifying Hydroxychloroquine Sulfate by UV-Vis spectrophotometry [2] can serve as a useful reference for developing your own assays. The workflow for this method is outlined in the diagram below.
Principle: This method is based on the absorption of ultraviolet or visible light by the analyte's chromophoric groups. The quinoline group in the molecule, for instance, absorbs at a characteristic wavelength [2].
Detailed Protocol [2]:
The search results I obtained are insufficient to create the detailed safety protocols and troubleshooting guides you requested. Specifically, information on personal protective equipment (PPE), first aid measures, stability, reactivity, accidental spill procedures, and common experimental issues is missing.
To build a comprehensive technical support center, I suggest you:
The primary challenge with quinol sulfate falls under the broader category of Poorly Water-Soluble Drugs. This is a significant hurdle in pharma, as low solubility can severely reduce a drug's bioavailability, meaning the body cannot effectively absorb and use it [1].
This problem necessitates various solubilization techniques to enhance dissolution and absorption. The diagram below outlines a logical workflow for diagnosing and addressing solubility issues.
Figure 1: Solubility Enhancement Strategy Map
The following table summarizes common solubilization techniques applicable to challenging compounds like this compound, based on current pharmaceutical strategies [1].
| Technique Category | Specific Method | Key Principle | Applicability to this compound |
|---|---|---|---|
| Chemical Modification | Salt Formation | Improves solubility through altered crystal structure and ionization. | High relevance; as a sulfate, alternative salt forms may be explored. |
| Prodrug Approach | Chemical derivatization to a more soluble form that converts in vivo. | Potential option if functional groups are available for derivatization. | |
| Physical Modification | Micronization/Nanonization | Increases surface area for dissolution by reducing particle size. | Highly applicable; a universal first approach for crystalline powders. |
| Solid Dispersions | Disperses API in a soluble polymer matrix to create amorphous states. | Highly applicable; common for significantly boosting solubility. | |
| Cyclodextrin Inclusion | Forms water-soluble inclusion complexes that encapsulate the API. | Applicable; depends on molecular size and compatibility with cyclodextrin cavity. | |
| Formulation-Based | Surfactants/Solubilizers | Uses micelles to solubilize lipophilic drugs in the aqueous medium. | Highly applicable; a standard method in liquid and semi-solid formulations. |
| Cosolvents | Uses water-miscible organic solvents to improve solubility in the medium. | Highly applicable; standard for parenteral and oral solution formulations. | |
| Lipid-Based Carriers | Solubilizes or disperses the drug in lipid excipients (e.g., SNEDDS). | Potential option, especially if this compound has lipophilic character. |
This detailed methodology provides a starting point for experimental work, focusing on the highly relevant strategy of salt formation [1].
1. Objective: To systematically screen various counterions to form a salt of quinol with improved aqueous solubility and physical stability compared to the native this compound.
2. Materials:
3. Procedure:
Step 1: Slurry Synthesis
Step 2: Temperature Cycling
Step 3: Isolation and Characterization
4. Data Analysis:
Q1: Why should I consider salt formation for this compound if it's already a salt? Many drug molecules can form salts with multiple different counterions. The original sulfate salt might have poor crystal packing or high lattice energy, leading to low solubility. Switching to a different salt form (e.g., hydrochloride or citrate) is one of the most common and successful strategies to drastically improve a drug's solubility and dissolution rate [1].
Q2: What is the first experiment I should run to diagnose the solubility problem? Begin with a simple dissolution test. Take a small, weighed amount of your this compound and add it to a vial with your standard aqueous buffer (e.g., phosphate buffer pH 6.8). Stir continuously for a defined period (e.g., 24 hours), then filter and analyze the concentration in the saturated solution. This will give you a baseline solubility value. Observing the material before and after the test can also provide clues about its behavior.
Q3: Are there any resources to help visualize or plan these complex experimental workflows? Yes, using tools like Graphviz can be very helpful. You can map out decision trees, like the one in Figure 1, to plan your experiments. Online Graphviz editors allow you to quickly create and share these diagrams without any software installation, which is great for collaboration [2]. You can even use AI assistants to help generate the initial DOT code based on your described workflow [2].
Since concrete data on this compound is not available in the public domain, your research will likely involve primary experimental investigation.
The table below summarizes two robust LC-MS/MS methods suitable for determining trace levels of quinolones in complex matrices. You can adapt these core parameters for quinol sulfate analysis.
| Method Feature | Method 1: Baby Food Screening [1] | Method 2: Pork Meat Analysis (GB 31658.17-2021) [2] |
|---|---|---|
| Analytes | 8 quinolones (e.g., Ciprofloxacin, Enrofloxacin) | 13 quinolones, 19 sulfonamides, 3 tetracyclines |
| Sample Matrix | Meat and egg-based baby food | Pork muscle tissue |
| Sample Preparation | QuEChERS extraction (alkaline-modified) | Extraction with McIlvaine-NA2EDTA buffer; SPE clean-up (HLB cartridge) |
| LC Column | Not specified in abstract | Purospher STAR RP-18e (2 µm) UHPLC column |
| Detection | LC-MS/MS (Tandem Mass Spectrometry) | LC-MS/MS (Tandem Mass Spectrometry) |
| Key Performance | Screening target: 5 µg/kg | LOQ: ≤15 µg/kg; Recovery: 60-110%; Precision RSD: <15% |
Here are the detailed steps for the two methods summarized above, which you can use as a template for developing your own protocol for this compound.
This protocol is designed to be simple and fast, using a QuEChERS approach [1].
This method follows a national standard and includes a more rigorous clean-up step [2].
Here are some common challenges and potential solutions for trace analysis.
| Problem | Possible Causes | Troubleshooting Steps |
|---|
| High Background Noise / Poor Sensitivity | Matrix interference, insufficient clean-up, ion suppression in MS. | - Optimize SPE wash steps.
The following diagram outlines the general decision-making and experimental workflow for developing and validating a method to analyze this compound, integrating the concepts from the protocols above.
Since a direct method for This compound was not found, here are critical points to consider when adapting these protocols:
This method, used for establishing apple tissue cultures from adult orchard trees, is effective for reducing contamination and inhibiting browning caused by oxidized polyphenols [1].
The table below summarizes the key parameters of the established protocol:
| Parameter | Specification |
|---|---|
| Primary Application | Initiation & establishment of in vitro cultures of apple (Malus domestica) from shoot tips of adult trees [1]. |
| 8-HQS Treatment | 200 µL of a 0.1% solution of 8-HQS; explants covered for 24 hours [1]. |
| Basal Medium | Modified Murashige and Skoog (MS) medium [1]. |
| Cytokinin | 4.4 µM Benzyladenine (BA) [1]. |
| Key Outcomes | Reduction of infection rate; inhibition of explant and media browning; yields of 50-90% sterile explants after 7 days (vs. 100% loss in untreated controls) [1]. |
The following diagram visualizes the key stages of the 8-HQS method for establishing tissue cultures, from material preparation to the final growth phase.
Based on the protocol, here are some anticipated issues and solutions that could form the basis of a technical support guide:
Problem: High levels of explant browning.
Problem: Persistent microbial contamination.
Problem: Low rate of shoot growth after initiation.
For researchers looking to implement or adapt this method, consider the following:
Before troubleshooting, proper identification of the compound is essential. Here are the key identifiers for Quinol Sulfate [1]:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Registry Number | 17438-29-8 [1] |
| Molecular Formula | C6H6O5S [1] |
| Molecular Weight | 190.17 g/mol [1] |
| SMILES | C1=CC(=CC=C1O[S](=O)(=O)O)O [1] |
| InChI Key | FPXPQMOQWJZYBL-UHFFFAOYSA-N [1] |
| Density | 1.67 g/cm³ (Calculated) [1] |
The molecular structure of this compound can be visualized for reference. The following diagram uses the DOT language and can be rendered with Graphviz.
Liquid Chromatography (LC) is a standard technique for purity assessment. The table below outlines common baseline issues and their solutions, synthesized from expert troubleshooting guides [2].
| Problem Symptom | Potential Cause | Troubleshooting Action | Underlying Principle |
|---|---|---|---|
| High & changing baseline in gradient run; "ghost peaks" even with no sample. | Mobile phase impurities (e.g., in water, organic solvent, or additives). | Switch to a different brand or a higher grade (e.g., LC-MS grade) of the suspected solvent/additive. | Highly pure solvents minimize interfering signals, especially with sensitive detectors like MS [2] [3]. |
| Large, broad peak at the end of a gradient or during a column wash. | Impurities in the mobile phase that are strongly retained on the column. | Incorporate a stronger washing step in the method; use purer mobile phase components. | Impurities accumulate on-column and elute as a broad band when the solvent strength is increased [2]. |
| Saw-tooth pattern or erratic baseline noise in UV detection. | Inconsistent mobile phase composition due to a malfunctioning pump (e.g., sticky check valve, air bubble). | Purge the pump lines; inspect and clean or replace pump check valves. | A faulty pump causes fluctuations in the mixture of A/B solvents, changing the UV absorbance arriving at the detector [2]. |
| Baseline drift with changing mobile phase composition, especially at low UV wavelengths. | Detector response to a UV-absorbing mobile phase additive (e.g., formate, acetate). | Add the same concentration of additive to both A and B solvents; or use a higher, less-absorbing detection wavelength. | The concentration of the additive at the detector becomes constant (if added to both solvents) or its absorbance is reduced [2]. |
| General drift, particularly with Refractive Index (RI) detection. | Temperature fluctuations affecting the detector cell. | Ensure the detector is thermally stabilized; control the laboratory ambient temperature. | The RI detector signal is highly sensitive to temperature changes [2]. |
The following workflow diagram maps the logical process for diagnosing these baseline issues.
For reliable results, adhere to these general protocols for HPLC purity assessment:
While the information above provides a strong foundation, your technical support center can be enhanced by adding the following:
Understanding the basic properties of a compound is the first step in any degradation study. The table below summarizes key identifiers for quinol sulfate, which is also known as 4-hydroxyphenyl hydrogen sulfate or hydroquinone monosulfate [1].
| Property | Description |
|---|---|
| IUPAC Name | 4-hydroxyphenyl hydrogen sulfate [1] |
| Common Synonyms | Hydroquinone monosulfate, Quinol monosulfate [1] |
| Chemical Formula | C₆H₆O₅S [1] |
| Average Mass | 190.176 g/mol [1] |
| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 [1] |
| InChIKey | FPXPQMOQWJZYBL-UHFFFAOYSA-N [1] |
While data on this compound is limited, the well-documented degradation studies of Hydroxychloroquine Sulfate (HCQ), which contains a quinoline ring, provide a valuable methodological blueprint [2]. The following workflow outlines a general stability-indicating study based on these principles.
The workflow above is implemented through the following specific procedures [2]:
1. Sample Preparation
2. Stress Conditions (Forced Degradation)
3. HPLC Analysis
4. Data Evaluation
Based on common challenges in pharmaceutical analysis, here are some potential issues and solutions.
| Question / Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Insufficient degradation in forced degradation studies. | Stress conditions are too mild. | Increase temperature, concentration of acid/base/oxidant, or duration of exposure [2]. |
| Too much degradation (e.g., >90%). | Stress conditions are too harsh. | Reduce the severity of the stress condition (e.g., shorter time, lower temperature, or more dilute reagents) [2]. |
| Poor peak shape or resolution in HPLC. | Incorrect mobile phase pH or column chemistry. | Adjust the buffer pH; consider screening different column chemistries (e.g., C18, C8, phenyl) [4]. |
| Low recovery of the main analyte. | Degradation or adsorption to vial/column. | Check sample stability in the diluent; use a different vial material; passivate the LC system if needed [4]. |
| HPLC column pressure is too high. | Particulates from sample matrix clogging the system. | Centrifuge the sample solution or filter it through a 0.45 µm or 0.22 µm membrane before injection [2] [4]. |
The choice of method significantly impacts your detection limits. The table below summarizes the characteristics of different analytical approaches.
| Method | Reported LoD/Information | Key Principle | Advantages & Applications |
|---|---|---|---|
| GC-MS/MS [1] | LoD: 10 ng/mL (for related compounds) | Separation by gas chromatography followed by highly selective and sensitive tandem mass spectrometry detection. | High sensitivity and specificity; suitable for complex matrices like blood and urine; can quantify parent drug and metabolites simultaneously [1]. |
| UV-Vis Spectrophotometry [2] | Identifies absorption maxima (e.g., 220, 234, 256, 330, 342 nm) | Measurement of light absorption by the quinoline chromophore group at specific wavelengths. | Simplicity, low cost, and fast analysis; ideal for routine quality control of raw materials and formulations [2]. |
| Turbidimetric Method [3] [4] | ~1 mg/L (for sulfate ion) | Sulfate ions form a barium sulfate suspension; turbidity is measured via nephelometer or spectrophotometer. | Standardized for water/wastewater; useful for detecting sulfate impurities; susceptible to interferences (silica, color) [3] [4] [5]. |
| Limit Test for Sulfates [5] | Semi-quantitative | Visual comparison of barium sulfate precipitate turbidity against a standard. | Standard pharmacopeial method for impurity testing; ensures drug purity and regulatory compliance [5]. |
Here are answers to frequently asked questions that arise during method development and analysis.
This method is adapted from EPA standards for water analysis and can be applied to detect sulfate impurities [3] [4].
Workflow Diagram: Turbidimetric Sulfate Analysis
Procedure:
This protocol is inspired by a method for quantifying propofol and its metabolites, demonstrating the principles for sensitive detection of small organic molecules [1].
Workflow Diagram: GC-MS/MS Analysis
Procedure:
The table below summarizes several antimalarial quinoline derivatives, which are the primary alternatives to quinine sulfate, along with their experimental antiprion activity data [1].
| Compound Name | Reported Use Case | Experimental Activity (EC₅₀) | Notes / Experimental Context |
|---|---|---|---|
| Quinacrine | Antimalarial; investigated for antiprion activity [1] | 300-400 nM [1] | Among the most potent in cell culture; ineffective in clinical trials for prion disease [1] |
| Amodiaquine | Antimalarial; investigated for antiprion activity [1] | 500 nM [1] | Data from ScN2a cell culture model [1] |
| Mefloquine | Antimalarial; investigated for antiprion activity [1] | 500 nM [1] | Data from ScN2a cell culture model [1] |
| Chloroquine | Antimalarial; investigated for antiprion activity [1] | 2.3-10 μM [1] | Data from ScN2a cell culture model [1] |
| Hydroxychloroquine | Antimalarial; investigated for antiprion activity [1] | 1-10 μM [1] | Data from ScN2a cell culture model [1] |
| Primaquine | Antimalarial; investigated for antiprion activity [1] | <10 μM [1] | Data from ScN2a cell culture model [1] |
| Artemether/Lumefantrine | Malaria treatment [2] | N/A in provided context | Rated highly for malaria (9.2/10) based on user reviews [2] |
| Coartem | Malaria treatment [2] | N/A in provided context | Rated highly for malaria (9.7/10) based on user reviews [2] |
For researchers, the methodology behind evaluating and synthesizing these compounds is critical. Here are details on two fundamental experimental protocols.
This standard assay is used to determine the EC₅₀ values for the compounds listed above [1].
This workflow for the cellular antiprion assay can be visualized as follows:
The quinoline core of these drugs can be synthesized through several well-established methods [3].
The following diagram illustrates the logical relationships and typical starting materials for these major classical synthesis routes:
The data reveals key considerations for drug development:
The most relevant study I found compares three techniques for determining veterinary quinolones (a class of antibiotics) in pig muscle, which can serve as a useful framework for understanding method performance [1]. It is crucial to note that these methods are for different analytes and the data should not be directly applied to quinol sulfate without further experimental confirmation.
The table below summarizes the performance characteristics of these methods for the analyzed quinolones [1]:
| Analytical Method | Limit of Detection (LOD) Range | Limit of Quantification (LOQ) | Key Features and Applications |
|---|
| LC-FD (Liquid Chromatography with Fluorescence Detection) | 0.1 - 2.1 ng g⁻¹ | Not specified | Good sensitivity for native fluorescent compounds; often more affordable [1]. | | LC-MS (Liquid Chromatography-Mass Spectrometry) | 0.3 - 1.8 ng g⁻¹ | Not specified | Provides molecular identity confirmation; higher selectivity than LC-FD [1]. | | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | 0.2 - 0.3 ng g⁻¹ | Not specified | Highest sensitivity and selectivity; robust performance for complex matrices; considered the gold standard for confirmatory analysis [1]. |
A general workflow for developing and validating such methods is outlined in the diagram below.
Figure 1: General Workflow for Developing and Validating an Analytical Method. This chart outlines the key stages, from sample preparation to final validation, common to methods like those used for quinolone analysis.
For any analytical method, validation is a critical step to ensure it is reliable and fit for its intended purpose. The core parameters to evaluate are consistent across techniques, even if the specific results for this compound are not available in the search results.
Key Validation Parameters: A method's fitness is assessed through several performance characteristics [2] [3]:
Quality by Design (QbD): This is a systematic approach to development that begins with predefined objectives. It emphasizes understanding how method parameters (like pH or mobile phase composition) affect performance and ensuring robustness from the outset [3]. Applying QbD can lead to more efficient validation and more reliable methods.
Given the lack of a direct comparison for this compound, here is a suggested approach to guide your work:
When validating a biomarker, researchers use specific metrics to evaluate its performance. The table below summarizes the most critical ones [1].
| Metric | Description | Application in Evaluation |
|---|---|---|
| Sensitivity | The proportion of actual positive cases that the biomarker correctly identifies. | Measures the biomarker's ability to detect the target disease or condition when it is present. |
| Specificity | The proportion of actual negative cases that the biomarker correctly identifies. | Measures the biomarker's ability to avoid false alarms in healthy individuals or controls. |
| Positive Predictive Value (PPV) | The proportion of positive test results that are true positives. | Helps clinicians understand the probability of disease given a positive test result; depends on disease prevalence. |
| Negative Predictive Value (NPV) | The proportion of negative test results that are true negatives. | Helps clinicians understand the probability of no disease given a negative test result; depends on disease prevalence. |
| Area Under the Curve (AUC) | The overall ability of the biomarker to distinguish between cases and controls (discrimination). | An AUC of 0.5 is no better than a coin flip, while 1.0 represents perfect discrimination. |
| Calibration | How well the biomarker's estimated risk aligns with the observed risk. | Assesses the accuracy of the biomarker's risk predictions. |
A robust validation study requires a carefully designed protocol to ensure results are reliable and clinically meaningful [1] [2].
Biomarker validation is a rigorous, multi-stage process designed to ensure that only the most promising candidates move toward clinical use [2] [3]. The following diagram illustrates the key phases:
This workflow shows that biomarker validation progresses from initial discovery on small sample sets to large-scale confirmatory studies. The discovery phase uses a small "training set" to generate an initial panel of signature biomarkers [3]. The pre-validation phase tests these candidates on an independent "testing set" of approximately 100 samples, using cross-validation methods to eliminate false positives and produce a "putative biomarker" [3]. The final validation phase involves large-scale, multi-center studies on diverse, independent cohorts to generate proof for clinical use, establishing a "validated candidate biomarker" [2] [3].
Given the absence of specific data on this compound, here are steps you can take to advance your research:
One research publication describes the development and validation of an analytical method for Hydroxychloroquine Sulfate using UV-Vis Spectrophotometry, following a Quality by Design (QbD) approach [1].
The method was found to be "linear, effective and selective, precise and accurate and robust for all parameters evaluated" according to the authors. The key parameters from the validation are summarized below [1].
| Parameter | Description |
|---|---|
| Analyte | Hydroxychloroquine Sulfate [1] |
| Technique | Absorption Spectrophotometry in the UV-Vis region [1] |
| Validation Basis | RE No. 899/03 (Brazilian Health Regulatory Agency - ANVISA) and ICH guidelines [1] |
| Key Advantages | Uses only water as a diluent; sample preparation by direct dilution (faster, more economical, and sustainable) [1] |
The following diagram illustrates the typical workflow for developing and validating an analytical method, drawing on the principles of the QbD approach mentioned in the research.
The table below summarizes the key identifiers and properties of this compound (also known as hydroquinone sulfate) from the search results. This data is crucial for researchers but does not include analytical performance metrics [1] [2] [3].
| Property | Value |
|---|---|
| IUPAC Name | [4-hydroxyphenyl] hydrogen sulfate [2] / (4-hydroxyphenyl) sulfate [3] |
| CAS Number | 17438-29-8 [3] [4] |
| Chemical Formula | C6H6O5S [1] [3] [4] |
| Molecular Weight | 190.17 g/mol [2] [3] |
| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 [2] |
| InChI Key | FPXPQMOQWJZYBL-UHFFFAOYSA-N [2] |
| Synonym | Hydroquinone sulfate [3] |
Although data for this compound is unavailable, a study on Hydroxychloroquine Sulfate (HCQ) illustrates how a Quality by Design (QbD) approach can be applied to develop and validate a UV-Vis spectrophotometric method [5]. This framework is also applicable to this compound.
The core principle of the method involves preparing sample solutions and measuring their absorption at a specific wavelength where the compound absorbs light [5]. The workflow for developing and validating such a method can be summarized as follows:
Based on the research, here are the detailed methodologies for key steps [5]: